molecular formula C9H7FO4 B1444393 3-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 161796-11-8

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444393
CAS No.: 161796-11-8
M. Wt: 198.15 g/mol
InChI Key: BHCZVQVKEQQOAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methoxycarbonyl group

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity. For instance, it may interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 3-fluoro-4-hydroxybenzoic acid and methanol. Additionally, this compound can bind to proteins through non-covalent interactions, affecting protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound can affect cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites, preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry, room temperature conditions but may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450s, leading to the formation of metabolites like 3-fluoro-4-hydroxybenzoic acid. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid typically involves the introduction of the fluorine and methoxycarbonyl groups onto the benzene ring. One common method is the esterification of 3-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Methanol and sulfuric acid as a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted benzoic acids.

    Esterification: Methyl esters.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

3-Fluoro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZVQVKEQQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266770
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-11-8
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Catalytic amount of 10 wt % palladium carbon was added to a solution of methyl 4-benzyloxycarbonyl-2-fluorobenzoate (35.4 mg, 0.123 mmol) in ethanol (2 mL), and the mixture was stirred overnight at room temperature under hydrogen atmosphere. After completion of the reaction, the mixture was filtered through celite and the filtrate was concentrated to obtain 26.0 mg of the desired product as a colorless solid (yield 100%).
Name
methyl 4-benzyloxycarbonyl-2-fluorobenzoate
Quantity
35.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of the crude 2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester (8, 0.14 mol) in EtOH (210 mL) and EtOAc (210 mL) is treated with 10% Pd/C (4.0 g) under hydrogen atmosphere at room temperature for 5 h. After filtration of the catalyst, the filtrate is evaporated in vacuo. Crystals are collected and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 1-methyl ester (9) as white solid.
Name
2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester
Quantity
0.14 mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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